(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride
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Overview
Description
The compound contains an indene fused with a furan ring, which is a common structure in many organic compounds. The presence of the amine group (-NH2) and the hydrochloride indicates that this compound could be a salt of an amine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indene and furan rings, followed by the introduction of the amine group. The exact method would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and furan rings, along with the amine group. The stereochemistry at the chiral center would be determined by the ® configuration .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The amine group could participate in acid-base reactions, while the double bonds in the indene and furan rings could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base, and it could form salts with acids .Scientific Research Applications
Metabolism and Excretion of Novel Compounds
The study of novel neuromodulators, such as RWJ-333369, provides insights into the metabolism and excretion pathways of complex organic molecules in humans. Such research highlights the importance of understanding how these compounds are processed by the body, their biotransformation pathways, and their potential impacts on human health (Mannens et al., 2007).
Environmental Health Research
Research on the health effects of exposure to environmental contaminants, such as phenoxy herbicides and chlorophenols, underscores the importance of studying compounds with potential environmental and health impacts. These studies investigate the associations between exposure to hazardous substances and various health outcomes, providing a context for the examination of novel compounds in environmental health research (Hooiveld et al., 1998).
Toxicological Assessments
The evaluation of brominated flame retardants and other polyhalogenated compounds in human and environmental samples illustrates the approach to assessing the toxicological profile of chemical compounds. These studies measure the concentrations of hazardous substances in biological and environmental matrices, contributing to our understanding of exposure levels, potential health risks, and the need for regulatory measures (Zhou et al., 2014).
Implications for Human Exposure
Investigations into the levels of persistent organic pollutants in populations exposed to specific environmental hazards provide valuable data on the human health implications of chemical exposure. Such research is essential for developing strategies to mitigate exposure and protect public health (Trejo-Acevedo et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBVFJPGFTDDU-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1CCN)C3=C(C=C2)OCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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